3'-Hydroxymirificin
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Overview
Description
3’-Hydroxymirificin is a natural product belonging to the class of isoflavonesThis compound has garnered interest due to its potential biological activities, including estrogenic and anti-proliferative effects on certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Hydroxymirificin typically involves extraction from natural sources such as Pueraria lobata. The process includes:
Extraction: The roots of Pueraria lobata are subjected to solvent extraction to obtain crude extracts containing isoflavones.
Industrial Production Methods
Industrial production of 3’-Hydroxymirificin is more complex and may involve chemical synthesis or glycosidation reactions. The process requires precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxymirificin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
3’-Hydroxymirificin has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.
Biology: Investigated for its role in modulating biological pathways, particularly those related to estrogenic activity.
Medicine: Studied for its potential anti-cancer properties, especially in breast cancer cell lines.
Mechanism of Action
3’-Hydroxymirificin exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of estrogen by binding to these receptors, thereby modulating the expression of estrogen-responsive genes. This mechanism is particularly relevant in its anti-proliferative effects on estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Puerarin: Another isoflavone isolated from Pueraria lobata with similar estrogenic activity.
Daidzein: An isoflavone found in soybeans with known estrogenic and anti-cancer properties.
Genistein: An isoflavone with potent estrogenic activity and anti-cancer effects.
Uniqueness of 3’-Hydroxymirificin
3’-Hydroxymirificin is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other isoflavones. Its ability to act as a pro-drug, converting to 3’-hydroxypuerarin, further distinguishes it from similar compounds .
Properties
Molecular Formula |
C26H28O14 |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-8-26(36)9-39-25(24(26)35)38-7-16-19(32)20(33)21(34)23(40-16)17-14(29)4-2-11-18(31)12(6-37-22(11)17)10-1-3-13(28)15(30)5-10/h1-6,16,19-21,23-25,27-30,32-36H,7-9H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 |
InChI Key |
UXSOWCXXXQKAGC-QOIVFALESA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)(CO)O |
Origin of Product |
United States |
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